Codeine N-oxide

Description

Properties

CAS No. |

3688-65-1 |

|---|---|

Molecular Formula |

C18H21NO4 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |

InChI |

InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1 |

InChI Key |

BDLSDHWCOJPHIE-YMVRPXFZSA-N |

SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-] |

Canonical SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |

melting_point |

231 - 232 °C |

Other CAS No. |

3688-65-1 |

physical_description |

Solid |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Codeine N-oxide?

An In-depth Technical Guide to the Chemical Structure of Codeine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound is an active metabolite of codeine, formed by the oxidation of the tertiary amine group in the codeine molecule.[1] This modification results in the formation of a new chiral center at the nitrogen atom, leading to the potential for two stereoisomers.[2][3]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₁NO₄ | [1][4][5] |

| Molecular Weight | 315.36 g/mol | [1][4][5] |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol | [4] |

| CAS Number | 3688-65-1 | [4][5] |

| Synonyms | Genocodeine, Codeigene | [4] |

| Melting Point | 231-232 °C | |

| Legal Status | DEA Schedule I Controlled Substance | [1][4] |

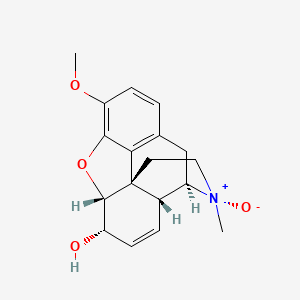

Diagram 1: Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Synthesis of this compound

This compound is typically synthesized by the oxidation of codeine. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[2][6][7] The oxidation of the nitrogen atom in codeine can lead to two diastereomers, with the major isomer being formed in a higher ratio.[2][3]

Experimental Protocol: Oxidation of Codeine with Hydrogen Peroxide

This protocol is based on the reported synthesis which yields a 9:1 mixture of two isomers of this compound.[2][3]

Materials:

-

Codeine

-

Hydrogen peroxide (30% solution)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite (B76179) solution

-

Anhydrous magnesium sulfate

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve codeine in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a stoichiometric excess of 30% hydrogen peroxide dropwise to the cooled solution with stirring.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the excess hydrogen peroxide by the addition of a saturated sodium sulfite solution.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

-

Isolate the individual isomers using preparative HPLC.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of this compound isomers.

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data has been published for the minor isomer of this compound, providing complete ¹H, ¹³C, and ¹⁵N assignments.[2] The N-oxidation significantly affects the chemical shifts of the neighboring protons and carbons.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Minor Isomer of this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 6.69 | 142.4 |

| 2 | 6.62 | 114.9 |

| 3-OCH₃ | 3.86 | 56.4 |

| 4 | - | 128.1 |

| 5 | 4.90 | 88.7 |

| 6 | 4.25 | 66.2 |

| 7 | 5.75 | 131.0 |

| 8 | 5.30 | 128.6 |

| 9 | 3.45 | 46.8 |

| 10 | 3.15, 2.45 | 20.8 |

| 11 | 3.05 | 43.1 |

| 13 | 4.45 | 40.5 |

| 14 | 2.85 | 35.4 |

| 16 | 2.60, 2.05 | 42.8 |

| 17-NCH₃ | 3.10 | 49.6 |

| (Data adapted from Magn. Reson. Chem. 2022, 60, 1185-1188)[2] |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the N-oxide group. A characteristic fragmentation of N-oxides is the loss of an oxygen atom ([M+H]⁺ - 16).[8] The fragmentation of the codeine backbone would likely follow patterns similar to that of codeine itself.

Diagram 3: Logical Relationship in Spectroscopic Analysis

Caption: The role of NMR and MS in the structural elucidation of this compound.

Conclusion

This guide has provided a detailed overview of the chemical structure of this compound, including its properties, synthesis, and spectroscopic characterization. The provided data and protocols offer a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research may focus on the detailed characterization of the major isomer and the exploration of its pharmacological profile.

References

- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. Complete 1 H, 13 C, and 15 N assignments of the minor isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGCFOR0004.01 | LGC Standards [lgcstandards.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Codeine [webbook.nist.gov]

Codeine N-Oxide: An In-Depth Technical Guide on a Minor Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the liver, leading to the formation of various metabolites. While the primary metabolic pathways involving glucuronidation and demethylation to morphine and norcodeine are well-documented, the N-oxidation pathway, resulting in the formation of codeine N-oxide, represents a minor but important route of biotransformation. This technical guide provides a comprehensive overview of this compound, summarizing the current state of knowledge regarding its formation, pharmacological activity, and analytical detection. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism, pharmacology, and the development of opioid-related therapeutics.

Metabolic Pathways of Codeine

Codeine is primarily metabolized in the liver through several enzymatic pathways. The major routes of metabolism are:

-

Glucuronidation: Approximately 50-70% of a codeine dose is conjugated with glucuronic acid to form codeine-6-glucuronide (B1240514) (C6G) by the enzyme UGT2B7.[1]

-

O-demethylation: A smaller fraction, roughly 5-10%, is O-demethylated to morphine, a potent opioid agonist.[2] This reaction is catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[2]

-

N-demethylation: Approximately 10-15% of codeine is N-demethylated to norcodeine by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3]

N-Oxidation: A minor pathway in codeine metabolism is the formation of this compound.[4] While quantitatively less significant than other pathways, understanding the formation and fate of this metabolite is crucial for a complete metabolic profile of codeine. The specific enzymes responsible for N-oxidation of codeine in humans have not been definitively elucidated but are likely to involve cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs), which are known to catalyze N-oxidation reactions of various xenobiotics.[5][6]

Metabolic pathways of codeine.

Quantitative Data on this compound Formation

Quantitative data on the in vivo formation of this compound in humans is limited in the scientific literature. Most metabolic studies of codeine have focused on the major metabolites due to their higher concentrations and pharmacological significance. Consequently, the exact percentage of a codeine dose that is converted to this compound remains to be definitively established.

| Metabolite | Percentage of Administered Codeine Dose | Enzyme(s) Involved | Reference(s) |

| Codeine-6-glucuronide | ~50-70% | UGT2B7 | [1] |

| Morphine | ~5-10% | CYP2D6 | [2] |

| Norcodeine | ~10-15% | CYP3A4 | [1][3] |

| This compound | Minor/Not Quantified | CYPs/FMOs (putative) | [4] |

Pharmacological Activity of this compound

This compound is considered to be a pharmacologically active metabolite, although it is reported to be considerably weaker than its parent compound, codeine.[4] Studies on the N-oxides of other opioids, such as morphine-N-oxide, have also shown reduced analgesic potency compared to the parent drug.[7] The affinity of this compound for opioid receptors has not been extensively characterized, but it is expected to be lower than that of codeine and significantly lower than that of morphine.

| Compound | Relative Analgesic Potency | Opioid Receptor Affinity (Ki) | Reference(s) |

| Morphine | High | μ: ~1.2 nM | [8] |

| Codeine | Low (prodrug) | μ: >100 nM | [9] |

| This compound | Very Low (putative) | Not Determined | [4] |

Experimental Protocols

Synthesis of this compound Reference Standard

A certified reference standard of this compound is essential for its unequivocal identification and accurate quantification in biological matrices. Chemical synthesis provides a reliable source for this standard. A common method for the N-oxidation of tertiary amines like codeine is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Codeine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

-

Dissolve codeine in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled codeine solution with stirring. The reaction is typically monitored by thin-layer chromatography (TLC) to follow the consumption of the starting material.

-

Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate pure this compound.

-

Characterize the purified this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

In Vitro Metabolism of Codeine to this compound in Human Liver Microsomes

This protocol describes a general procedure to investigate the formation of this compound from codeine using human liver microsomes (HLMs), a common in vitro model for studying drug metabolism.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Codeine

-

This compound reference standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a deuterated analog of codeine or this compound)

Procedure:

-

Incubation Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: In a microcentrifuge tube, add the HLM suspension to the master mix and pre-incubate at 37°C for a few minutes to equilibrate the temperature.

-

Initiation of Reaction: Add codeine (dissolved in a small amount of a suitable solvent like methanol or water) to the pre-incubated HLM mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes) to allow for metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Vortex the mixture and centrifuge at a high speed to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a clean tube, evaporate to dryness if necessary, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to separate and quantify the formed this compound.

In vitro metabolism workflow.

Analytical Method for the Quantification of this compound by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program to achieve separation of codeine, this compound, and other metabolites.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Codeine: Precursor ion (m/z) → Product ion (m/z) (e.g., 300.2 → 165.1)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 316.2 → 299.1)

-

Internal Standard: Appropriate precursor-product ion transition for the chosen IS.

-

-

Optimization: The cone voltage and collision energy should be optimized for each analyte and the internal standard to achieve maximum sensitivity.

Method Validation:

The analytical method should be fully validated according to regulatory guidelines, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Assessment of Analgesic Activity using the Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents by measuring their response to a thermal stimulus.

Animals:

-

Male Sprague-Dawley rats or Swiss Webster mice.

Apparatus:

-

Tail-flick analgesiometer with a radiant heat source.

Procedure:

-

Acclimation: Acclimate the animals to the testing environment and the restraining device.

-

Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on a specific portion of the tail and recording the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound, a vehicle control, and a positive control (e.g., morphine) to different groups of animals via a specific route (e.g., subcutaneous or intraperitoneal injection).

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

-

Statistical Analysis: Compare the %MPE values between the different treatment groups using appropriate statistical tests to determine the analgesic effect of this compound.

Conclusion

This compound is a minor metabolite of codeine formed through the N-oxidation pathway. While its quantitative contribution to the overall metabolism of codeine appears to be small, and its pharmacological activity is considered weak, a thorough understanding of all metabolic pathways is essential for a complete characterization of a drug's disposition. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro metabolic characterization, and pharmacological evaluation of this compound. Further research is warranted to definitively quantify its formation in humans, identify the specific enzymes involved, and fully characterize its pharmacological profile. Such studies will contribute to a more comprehensive understanding of codeine's complex metabolism and the potential role of its minor metabolites.

References

- 1. Urinary excretion of codeine, ethylmorphine, and their metabolites: relation to the CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Microsomal codeine N-demethylation: cosegregation with cytochrome P4503A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Oxycodone - Wikipedia [en.wikipedia.org]

- 7. The analgesic action of morphine-n-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Codeine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine N-oxide is a metabolite of codeine, a widely used opioid analgesic and antitussive.[1] As an N-oxide derivative, it is formed through the oxidation of the tertiary amine group in the codeine molecule.[1] While considerably weaker than its parent compound, the characterization of this compound is crucial for understanding the overall metabolic profile and pharmacological activity of codeine.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including experimental protocols and metabolic pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties have been compiled from various sources and provide essential data for researchers working with this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO₄ | [1] |

| Molecular Weight | 315.36 g/mol | [1] |

| Melting Point | 231-232 °C | [2] |

| Appearance | White crystalline solid | - |

| Solubility | Data not readily available | - |

| pKa (Strongest Basic) | 2.75 (Predicted) | - |

| LogP | -0.48 (Predicted) | - |

| Polar Surface Area | 65.57 Ų (Predicted) | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the oxidation of codeine. A common method involves the use of hydrogen peroxide.[2][3]

Methodology: Hydrogen Peroxide Oxidation [2][3]

-

Reaction Setup: Dissolve codeine in a suitable solvent.

-

Oxidation: Add hydrogen peroxide to the solution. The reaction results in the formation of two diastereomers of this compound due to the creation of a new chiral center at the nitrogen atom. The typical ratio of the major to minor isomer is approximately 9:1.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: The resulting isomers can be separated and purified using preparative high-performance liquid chromatography (HPLC).

Purification of this compound Isomers

Methodology: Preparative High-Performance Liquid Chromatography (HPLC) [2][3]

A reverse-phase HPLC method is suitable for the separation of the this compound isomers.

-

Column: A Newcrom R1 HPLC column or a similar reverse-phase column can be utilized.[4]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier, such as phosphoric acid or formic acid for mass spectrometry compatibility, is typically used.[4]

-

Detection: UV detection is a common method for monitoring the elution of the isomers.

-

Fraction Collection: Fractions corresponding to each isomer peak are collected for further analysis and use.

Analytical Methods

A variety of analytical techniques can be employed for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

An analytical scale reverse-phase HPLC method can be used for the routine analysis of this compound.

-

Column: Newcrom R1 or equivalent C18 column.[4]

-

Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).[4]

-

Detection: UV or Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H, ¹³C, and ¹⁵N NMR assignments have been reported for the minor isomer of this compound, providing a basis for structural confirmation.[2][3] The N-oxidation leads to a significant downfield shift of the nitrogen resonance in the ¹⁵N NMR spectrum.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and structural elucidation of this compound. The fragmentation of N-oxides often involves a characteristic loss of an oxygen atom ([M+H]⁺ - 16), which can be a diagnostic tool to differentiate them from hydroxylated metabolites.[5][6] The fragmentation pattern of the parent compound, codeine, has also been well-studied and can provide a reference for interpreting the mass spectrum of its N-oxide derivative.[5]

Metabolic Pathway of Codeine

This compound is a minor metabolite of codeine. The primary metabolic pathways of codeine involve O-demethylation to morphine (catalyzed by CYP2D6), N-demethylation to norcodeine (catalyzed by CYP3A4), and glucuronidation.[7][8][9][10] The formation of this compound represents a less significant route of metabolism.

References

- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Complete 1 H, 13 C, and 15 N assignments of the minor isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Evaluation of the mass spectrometric fragmentation of codeine and morphine after 13C-isotope biosynthetic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. droracle.ai [droracle.ai]

- 10. jvsmedicscorner.com [jvsmedicscorner.com]

Genocodeine (Codeine-N-oxide): A Technical Overview within the Context of Codeine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genocodeine, known scientifically as codeine-N-oxide, is a metabolite of codeine, a widely used opioid analgesic. While not a major metabolic product, its formation and chemical properties are of interest to researchers in drug metabolism, pharmacology, and forensic science. This technical guide provides a comprehensive overview of genocodeine, detailing its discovery and history within the broader context of codeine metabolism, its physicochemical properties, and its place in the metabolic pathway of its parent compound. Due to the limited specific research on genocodeine, this document focuses on its characteristics and situates it within the well-established metabolic framework of codeine.

Discovery and History

Codeine was first isolated from morphine in 1832 by French chemist Pierre-Jean Robiquet.[1] The understanding of its metabolism has evolved significantly since then. The major metabolic pathways, including O-demethylation to morphine and glucuronidation, were identified as central to its analgesic effect. The formation of N-oxide metabolites from parent opioid compounds is a recognized, albeit often minor, metabolic route.[2] Codeine-N-oxide, or genocodeine, is formed through the oxidation of the tertiary amine in the codeine molecule.[2] It has been studied as a potential pharmaceutical drug but is noted to be considerably weaker than codeine.[2] In the United States, codeine-N-oxide is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[2][3][4]

Physicochemical Properties of Genocodeine

A summary of the key quantitative data for genocodeine (codeine-N-oxide) is presented in the table below, allowing for easy reference.

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₁NO₄ | [2] |

| Molar Mass | 315.369 g·mol⁻¹ | [2] |

| CAS Number | 3688-65-1 | [2] |

| DEA ACSCN | 9053 | [2] |

| Legal Status (US) | Schedule I Controlled Substance | [2][3][4] |

Codeine Metabolism: A Broader Perspective

To understand the significance of genocodeine, it is essential to view it within the complete metabolic pathway of codeine. Codeine is extensively metabolized in the liver, with several key enzymatic reactions leading to various metabolites.

Major Metabolic Pathways of Codeine:

-

O-demethylation to Morphine: This is a critical pathway for the analgesic effect of codeine, as morphine is a much more potent opioid receptor agonist. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. The genetic polymorphism of CYP2D6 leads to significant variability in the analgesic response to codeine among individuals.

-

Glucuronidation to Codeine-6-glucuronide (C6G): This is the most abundant metabolic pathway, where codeine is conjugated with glucuronic acid. C6G is pharmacologically active, though less so than morphine.

-

N-demethylation to Norcodeine: This pathway is catalyzed mainly by CYP3A4 and results in the formation of norcodeine, a less active metabolite.[5]

Minor Metabolic Pathway: N-oxidation to Genocodeine (Codeine-N-oxide)

The formation of genocodeine occurs through the N-oxidation of the tertiary amine of the codeine molecule. This is generally considered a minor pathway in the overall metabolism of codeine.

The following diagram illustrates the metabolic pathways of codeine, including the formation of genocodeine.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of genocodeine are scarce in publicly available literature. However, general methods for the N-oxidation of tertiary amines and the analysis of codeine and its metabolites are well-established.

Synthesis of N-Oxides from Tertiary Amines (General Protocol)

The synthesis of N-oxides from tertiary amines, such as codeine, is a standard organic chemistry transformation. A common method involves the use of an oxidizing agent, such as a peroxy acid.

Workflow for N-Oxide Synthesis:

References

- 1. History of Codeine [narconon.org]

- 2. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Codeine N-oxide | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 21 USC 812: Schedules of controlled substances [uscode.house.gov]

- 5. Microsomal codeine N-demethylation: cosegregation with cytochrome P4503A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Codeine N-oxide: A Comprehensive Technical Guide

CAS Number: 3688-65-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine N-oxide is a metabolite of the widely used opioid analgesic, codeine.[1] As a tertiary amine N-oxide, it represents a product of phase I metabolism and is anticipated to possess distinct physicochemical and pharmacological properties compared to its parent compound. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, putative synthesis, and proposed analytical methodologies. Furthermore, this document explores its expected pharmacological activity, metabolic fate, and the relevant mu-opioid receptor signaling pathway, drawing upon the established knowledge of codeine and other opioid N-oxides. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of opioid metabolism, drug development, and analytical toxicology.

Introduction

Codeine, or 3-methylmorphine, is an opioid analgesic extensively used for the management of pain and cough.[2][3] Its pharmacological effects are primarily mediated by its O-demethylation to morphine, a potent mu-opioid receptor agonist, a reaction catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[4][5][6] In addition to O-demethylation and N-demethylation to norcodeine (catalyzed by CYP3A4), codeine undergoes glucuronidation and, to a lesser extent, N-oxidation to form this compound.[6][7] While the major metabolic pathways of codeine have been extensively studied, the N-oxide metabolite is less well-characterized.

N-oxidation is a common metabolic pathway for xenobiotics containing a tertiary amine functional group. This biotransformation generally increases the polarity of the molecule, facilitating its renal excretion. The resulting N-oxides can be pharmacologically active, inactive, or exhibit a different pharmacological profile compared to the parent drug.[8] It has been noted that this compound is considerably weaker than codeine itself.[1] This guide aims to consolidate the available information on this compound and provide a theoretical framework for its synthesis, analysis, and biological evaluation.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 3688-65-1 | [9] |

| Molecular Formula | C₁₈H₂₁NO₄ | [9] |

| Molecular Weight | 315.36 g/mol | [9] |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-ium-7-ol | [9] |

| Synonyms | Genocodeine, Codeigene | [9] |

| Melting Point | 231.5 °C | [9] |

| Appearance | White solid (predicted) | - |

| Solubility | Predicted to be more water-soluble than codeine | [8] |

| LogP (predicted) | 1.15 | - |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a general and reliable method for the N-oxidation of tertiary amines involves the use of a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).[10]

Experimental Protocol: Synthesis of this compound

Materials:

-

Codeine (free base)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Dissolve codeine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 equivalents) in a minimal amount of dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred codeine solution at 0 °C over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), visualizing with a UV lamp and/or an appropriate stain (e.g., potassium permanganate).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the eluent.

-

Collect the fractions containing the product, combine, and evaporate the solvent to obtain pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the N-oxide functional group (typically a strong band around 950-970 cm⁻¹).

-

Melting Point Analysis: To assess purity.

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Pharmacology and Mechanism of Action

The pharmacological activity of this compound has not been extensively studied. However, based on preliminary information and the pharmacology of similar compounds, a profile can be predicted.

Opioid Receptor Binding and Functional Activity

Codeine itself is a weak agonist at the mu-opioid receptor (MOR).[6] Its analgesic effects are primarily due to its metabolic conversion to morphine.[4][5] It is reported that this compound is "considerably weaker than codeine," suggesting a significantly lower affinity and/or efficacy at opioid receptors.[1]

To definitively characterize the pharmacology of this compound, the following in vitro assays are recommended:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

-

[³⁵S]GTPγS Binding Assays: To assess the functional activity (EC₅₀ and Eₘₐₓ) of this compound at the opioid receptors, determining if it acts as an agonist, partial agonist, or antagonist.

-

cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase activity upon receptor activation, providing another measure of functional agonism.

Mu-Opioid Receptor Signaling Pathway

The primary target for morphine, the active metabolite of codeine, is the mu-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the mu-opioid receptor initiates a downstream signaling cascade that ultimately leads to analgesia and other opioid effects.

Caption: Mu-opioid receptor signaling pathway.

Metabolism

This compound is a metabolite of codeine, likely formed by the action of flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes.[7] The metabolic fate of this compound itself has not been explicitly studied. However, research on other opioid N-oxides, such as morphine N-oxide and tramadol (B15222) N-oxide, suggests that retro-reduction to the parent tertiary amine is a plausible metabolic pathway.[8]

Predicted Metabolic Pathway of Codeine

Caption: Metabolic pathways of codeine.

Experimental Protocol: In Vitro Metabolism of this compound

Objective: To investigate the metabolic stability and identify the major metabolites of this compound in human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37 °C.

-

Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify potential metabolites.

-

A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

Analytical Methods

Proposed LC-MS/MS Method for Quantification in Plasma

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard (e.g., deuterated this compound or a structurally similar compound).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from other matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Parameters (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion: [M+H]⁺ of this compound (m/z 316.1)

-

Product Ions: At least two characteristic product ions should be monitored for quantification and confirmation. These would need to be determined by infusion of a standard solution of this compound into the mass spectrometer.

-

Method Validation: The method should be validated according to regulatory guidelines, including the assessment of:

-

Selectivity and specificity

-

Linearity and range

-

Accuracy and precision

-

Limit of detection (LOD) and limit of quantification (LOQ)

-

Matrix effects

-

Recovery

-

Stability

Conclusion

This compound is a minor metabolite of codeine with largely uncharacterized pharmacological and pharmacokinetic properties. This technical guide provides a framework for its synthesis, characterization, and biological evaluation based on established principles of medicinal chemistry and drug metabolism. Further research is warranted to elucidate the specific role of this compound in the overall pharmacological and toxicological profile of codeine. The experimental protocols and analytical methods proposed herein offer a starting point for such investigations, which will contribute to a more complete understanding of opioid metabolism and action.

References

- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. What Did My Patient Actually Take? Codeine Results Interpretation - Aegis Sciences Corporation [aegislabs.com]

- 3. Codeine and Ultra-Rapid Metabolisers [medsafe.govt.nz]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. academically.com [academically.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Formation of Codeine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary metabolic pathways of O-demethylation to morphine and N-demethylation to norcodeine are well-documented, the formation of Codeine N-oxide represents a lesser-explored, yet significant, metabolic route. This technical guide provides a comprehensive overview of the in vivo formation of this compound, summarizing the current understanding of its metabolic pathway, the enzymes potentially involved, and available analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry.

Metabolic Pathway of Codeine

Codeine is primarily metabolized in the liver, with the major pathways being:

-

O-demethylation to morphine, a more potent opioid agonist. This reaction is catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2]

-

N-demethylation to norcodeine, which is subsequently metabolized. This pathway is mediated by the cytochrome P450 enzyme CYP3A4.[1]

-

Glucuronidation to codeine-6-glucuronide (B1240514), a major metabolite. This conjugation reaction is carried out by the UDP-glucuronosyltransferase enzyme UGT2B7.[2]

-

N-oxidation to this compound. This is considered a minor metabolic pathway.[3]

The following diagram illustrates the primary metabolic pathways of codeine, including the formation of this compound.

Caption: Metabolic pathways of codeine.

Enzymology of this compound Formation

The specific enzymes responsible for the N-oxidation of codeine to this compound in vivo have not been definitively elucidated in the available literature. However, based on the metabolism of other tertiary amine drugs, it is hypothesized that enzymes from two major superfamilies are involved:

-

Cytochrome P450 (CYP) System: Various CYP isoenzymes are known to catalyze the N-oxidation of xenobiotics.[1][4]

-

Flavin-Containing Monooxygenase (FMO) System: FMOs are another class of enzymes that specialize in the oxidation of soft nucleophiles, such as the nitrogen atom in tertiary amines.[5][6]

Further in vitro studies utilizing human liver microsomes and recombinant enzymes are required to identify the specific CYP and/or FMO isoforms responsible for this compound formation.

Quantitative Data on In Vivo Formation

Quantitative data on the percentage of a codeine dose that is converted to this compound in vivo is sparse in the scientific literature. It is generally considered a minor metabolite, but precise excretion percentages have not been well-established in human studies. One study reported that after administration of codeine to human volunteers, the majority of the dose was recovered as codeine-6-glucuronide (approximately 81%), with smaller amounts of norcodeine (around 2.2%) and morphine (about 0.6%) being excreted.[7] This study, however, did not report on the quantification of this compound.

The following table summarizes the known urinary excretion of major codeine metabolites. The data for this compound is notably absent, highlighting a significant gap in the current knowledge.

| Metabolite | Mean Percentage of Administered Dose Excreted in Urine | Reference |

| Codeine-6-glucuronide | 81.0 ± 9.3% | [7] |

| Norcodeine | 2.16 ± 1.44% | [7] |

| Morphine | 0.56 ± 0.39% | [7] |

| This compound | Data Not Available |

Experimental Protocols

General Workflow for Quantification of this compound in Biological Samples

The following diagram outlines a typical workflow for the analysis of this compound in biological samples such as plasma or urine.

Caption: A typical experimental workflow for the analysis of this compound.

Key Considerations for Method Development:

-

Reference Standard: A certified reference standard of this compound is essential for method development and quantification. Such standards are commercially available.[8]

-

Internal Standard: The use of a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate and concentrate this compound from the biological matrix. Due to the polar nature of the N-oxide group, optimization of the extraction solvent and pH is critical.

-

Chromatography: Reversed-phase liquid chromatography is a suitable technique for the separation of this compound from other codeine metabolites and endogenous matrix components. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be a good starting point.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required for the quantification of low-level metabolites in complex biological matrices. The precursor ion would be the protonated molecule of this compound ([M+H]⁺), and specific product ions would be monitored for quantification and confirmation.

Conclusion and Future Directions

The in vivo formation of this compound is a recognized but understudied metabolic pathway of codeine. While the involvement of CYP450 and/or FMO enzyme systems is likely, the specific isozymes have yet to be identified. A significant knowledge gap exists regarding the quantitative contribution of this pathway to the overall metabolism of codeine in humans. Furthermore, the lack of published, validated analytical methods for this compound hinders further research in this area.

Future research should focus on:

-

Enzyme Phenotyping: In vitro studies using human liver microsomes and recombinant enzymes to identify the specific enzymes responsible for this compound formation.

-

Pharmacokinetic Studies: In vivo studies in humans to determine the pharmacokinetic profile of this compound and to quantify its formation and excretion.

-

Analytical Method Development: Development and validation of sensitive and specific analytical methods, such as LC-MS/MS, for the routine quantification of this compound in biological fluids.

A more thorough understanding of the in vivo formation of this compound will contribute to a more complete picture of codeine's metabolism and may have implications for drug-drug interactions and individual variability in response to codeine therapy.

References

- 1. Different effects of inhibitors on the O- and N-demethylation of codeine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. optibrium.com [optibrium.com]

- 6. optibrium.com [optibrium.com]

- 7. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | LGCFOR0004.01 | LGC Standards [lgcstandards.com]

Metabolic Pathways Leading to Codeine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the liver, leading to the formation of various metabolites. While the primary metabolic pathways, O-demethylation to morphine and N-demethylation to norcodeine, are well-characterized, the formation of Codeine N-oxide represents a less-explored but significant route of biotransformation. This technical guide provides a comprehensive overview of the metabolic pathways leading to this compound, with a focus on the enzymatic systems involved, quantitative data, and detailed experimental protocols for its investigation.

Core Metabolic Pathways of Codeine

Codeine is primarily metabolized in the liver via three main pathways:

-

O-demethylation: Catalyzed predominantly by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), this pathway converts codeine to morphine, the primary active metabolite responsible for its analgesic effects.

-

N-demethylation: Mediated mainly by Cytochrome P450 3A4 (CYP3A4), this pathway leads to the formation of norcodeine.[1]

-

Glucuronidation: A significant portion of codeine is directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, to form codeine-6-glucuronide.

In addition to these major routes, N-oxidation represents another pathway for codeine metabolism, resulting in the formation of this compound.

The N-Oxidation Pathway to this compound

N-oxidation is a common metabolic reaction for compounds containing a tertiary amine functional group, such as codeine. This biotransformation introduces an oxygen atom to the nitrogen atom, increasing the polarity of the molecule and facilitating its excretion. Two primary enzyme systems are known to catalyze N-oxidation reactions: the Cytochrome P450 (CYP) superfamily and the Flavin-containing monooxygenase (FMO) family.

Role of Cytochrome P450 Enzymes

While CYP enzymes, particularly CYP3A4, are known to be involved in the N-dealkylation of codeine to norcodeine, their direct role in the N-oxidation to form this compound is less clear. Inhibition studies using selective CYP inhibitors can help elucidate the potential contribution of specific CYP isoforms to this pathway.

Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are a superfamily of enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen atom in codeine.[2] FMO3 is the most abundant isoform in the adult human liver and is a strong candidate for the N-oxidation of codeine.[3] The contribution of FMOs to drug metabolism is often underestimated, and specific experimental conditions are required to accurately assess their activity.

Quantitative Data

Currently, there is a lack of publicly available, specific kinetic parameters (Km and Vmax) for the formation of this compound in human liver microsomes or by recombinant enzymes. The following table provides a template for summarizing such data once determined experimentally.

| Enzyme System | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | Codeine | This compound | Data not available | Data not available | |

| Recombinant Human FMO3 | Codeine | This compound | Data not available | Data not available | |

| Recombinant Human CYP3A4 | Codeine | This compound | Data not available | Data not available |

Experimental Protocols

In Vitro Metabolism of Codeine in Human Liver Microsomes

This protocol describes a general procedure to study the formation of this compound from codeine using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Codeine

-

This compound analytical standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (e.g., deuterated this compound)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Codeine (at various concentrations, e.g., 1-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linear metabolite formation.

-

Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins.

-

Sample Preparation for LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

Differentiating FMO and CYP Activity

To determine the relative contributions of FMO and CYP enzymes to this compound formation, the following modifications to the general microsomal incubation protocol can be made:

-

Heat Inactivation of FMOs: FMOs are heat-labile, whereas CYPs are generally more stable. Pre-incubating the microsomes at 50°C for 5 minutes prior to adding the substrate and cofactors will selectively inactivate FMOs, allowing for the assessment of CYP-mediated metabolism.[4]

-

Chemical Inhibition:

-

Pan-CYP Inhibition: Use a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (B112013) (ABT), to inhibit the majority of CYP activity.

-

Selective FMO Inhibition: While specific and potent inhibitors of FMOs are not as readily available as for CYPs, compounds like methimazole (B1676384) can be used, although with caution due to potential interactions with CYPs.[4]

-

Selective CYP3A4 Inhibition: Use a selective CYP3A4 inhibitor, such as ketoconazole (B1673606) or ritonavir, to assess the specific contribution of this major drug-metabolizing enzyme.[5][6]

-

Enzyme Kinetic Analysis

To determine the Km and Vmax for this compound formation, perform the microsomal incubation with a range of codeine concentrations (e.g., 0.5 to 200 µM). The rate of metabolite formation at each substrate concentration is then plotted, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

LC-MS/MS Method for Quantification of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in a complex biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over a few minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The most intense and specific transitions should be selected for quantification and qualification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined |

Visualizations

Caption: Major metabolic pathways of codeine.

Caption: In vitro experimental workflow.

Caption: Differentiating FMO and CYP activity.

References

- 1. scilit.com [scilit.com]

- 2. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labcorp.com [labcorp.com]

- 4. A convenient method to discriminate between cytochrome P450 enzymes and flavin-containing monooxygenases in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decoding the selective chemical modulation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacology of Codeine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine N-oxide, also known as genocodeine, is a tertiary amine N-oxide derivative and an active metabolite of the widely used opioid analgesic, codeine.[1] It is formed through the oxidation of the nitrogen atom in the codeine molecule. While recognized as pharmacologically active, it is considerably weaker in its analgesic effects compared to its parent compound, codeine.[1] In the United States, this compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of this compound, including its chemical properties, metabolic context, and known biological effects.

Chemical and Physical Properties

This compound is a morphinan (B1239233) derivative with the following chemical properties:

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₁NO₄ | [1][2] |

| Molar Mass | 315.36 g/mol | [1][2] |

| CAS Number | 3688-65-1 | [1][2] |

| Synonyms | Genocodeine, Codeigene | [2] |

Metabolism and Pharmacokinetics

This compound is a product of the in vivo and in vitro N-oxidation of codeine.[1] The metabolism of codeine is complex, with the majority being metabolized to codeine-6-glucuronide. A smaller fraction is O-demethylated to morphine (the primary mediator of codeine's analgesic effect) by CYP2D6, and N-demethylated to norcodeine by CYP3A4. The formation of this compound represents a minor metabolic pathway.

Specific pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, and clearance, are not well-documented in publicly available literature. The pharmacokinetics of its parent compound, codeine, are well-characterized and influenced by genetic polymorphisms of metabolizing enzymes like CYP2D6.[3]

Pharmacological Activity

Analgesic Potency

| Compound | Relative Potency to Parent Compound (Qualitative) |

| This compound | Considerably weaker than codeine[1] |

| Morphine-N-oxide | 11-89 times weaker than morphine |

Receptor Binding Affinity

Specific binding affinities (Ki values) of this compound to opioid receptors (mu, delta, and kappa) have not been reported in the scientific literature. The affinity of codeine itself for the mu-opioid receptor is relatively low, and its analgesic effects are primarily mediated by its conversion to morphine, which has a much higher affinity. It is plausible that the addition of the polar N-oxide group further reduces the binding affinity of this compound for opioid receptors.

Signaling Pathways

As an opioid metabolite, this compound is presumed to exert its effects through the G protein-coupled opioid receptors. The general mechanism of opioid receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.

References

The Role of Codeine N-oxide in Opioid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the body, leading to the formation of various metabolites. While the primary metabolic pathways involving O-demethylation to morphine and N-demethylation to norcodeine have been extensively studied, the N-oxidation pathway, resulting in the formation of codeine N-oxide, represents a less characterized but important aspect of its biotransformation. This technical guide provides a comprehensive overview of the current understanding of this compound's role in opioid metabolism, its pharmacological activity, and the analytical methodologies for its detection and quantification.

Chemical Properties of this compound

This compound, also known as genocodeine, is a tertiary amine N-oxide derivative of codeine.[1][2] Key chemical identifiers are provided in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₂₁NO₄[2] |

| Molar Mass | 315.369 g·mol⁻¹[2] |

| CAS Number | 3688-65-1[2] |

| Synonyms | Genocodeine, Codeigene[3][4] |

Codeine Metabolism: The N-Oxidation Pathway

Codeine is primarily metabolized in the liver via three main pathways:

-

O-demethylation to morphine, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[5][6] This is the primary pathway responsible for the analgesic effect of codeine, as morphine is a much more potent µ-opioid receptor agonist.[7]

-

N-demethylation to norcodeine, primarily mediated by CYP3A4.[5]

-

Glucuronidation to codeine-6-glucuronide, catalyzed by UGT2B7.[8]

A fourth, minor pathway is N-oxidation , which leads to the formation of this compound.[9] The amine oxides of this type form as oxidation products of the parent chemical.[2]

Enzymes Involved in N-Oxidation

While cytochrome P450 enzymes are central to the O- and N-demethylation of codeine, the N-oxidation of tertiary amines is often catalyzed by a different class of enzymes known as flavin-containing monooxygenases (FMOs) .[10][11] These enzymes specialize in the oxidation of soft nucleophiles, such as the nitrogen atom in the codeine molecule.[10] While direct evidence for the specific FMO isoform responsible for codeine N-oxidation is limited in the readily available literature, FMOs are the likely enzymatic catalysts for this metabolic reaction.

Quantitative Contribution of N-Oxidation

The N-oxidation of codeine is generally considered a minor metabolic pathway compared to O-demethylation, N-demethylation, and glucuronidation. However, the exact percentage of a codeine dose that is converted to this compound in humans is not well-documented in recent literature. A 1978 study by Phillipson, El-Dabbas, and Gorrod investigated the in vivo and in vitro N-oxidation of both morphine and codeine, suggesting it is a detectable but not predominant metabolic route.[2] Without access to the full quantitative data from this and other specific studies, a precise percentage cannot be definitively stated. It is important for researchers to be aware of this metabolite, as its formation can be influenced by factors such as inter-individual variability in enzyme expression and the presence of co-administered drugs that may inhibit or induce the primary metabolic pathways.

Pharmacological Activity of this compound

This compound is considered an active metabolite of codeine, although it is significantly less potent than its parent compound and considerably weaker than morphine.[2] Like morphine-N-oxide, it has been studied as a potential pharmaceutical drug.[2]

Opioid Receptor Binding

The affinity of this compound for opioid receptors has not been extensively characterized in publicly available literature. Generally, modifications to the nitrogen atom of the morphinan (B1239233) skeleton can significantly alter receptor binding affinity and efficacy. Given its reduced pharmacological potency compared to codeine, it is expected that this compound exhibits a lower binding affinity for the µ-opioid receptor. For context, codeine itself has a much lower affinity for the µ-opioid receptor compared to morphine.[12]

Signaling Pathways

Opioids exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the µ-opioid receptor. This binding initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] It also involves the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. Codeine is known to activate the opioid receptor-nitric oxide-cyclic GMP-K+ channels pathway.[4] While the specific effects of this compound on these signaling pathways have not been detailed, its activity as a weak opioid suggests that it would likely engage the same pathways as codeine and morphine, but with a much-reduced efficacy.

Experimental Protocols

Synthesis of this compound Reference Standard

A certified reference standard of this compound is essential for the development and validation of analytical methods. Such standards are commercially available from suppliers like LGC Standards and USP.[14]

For researchers requiring de novo synthesis, a common method involves the oxidation of codeine using a suitable oxidizing agent. A general procedure is as follows:

-

Dissolve codeine in an appropriate organic solvent (e.g., chloroform).

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution.[15]

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting this compound using column chromatography or preparative high-performance liquid chromatography (HPLC).[15]

-

Characterize the synthesized this compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.[15]

In Vitro Metabolism Studies using Human Liver Microsomes

In vitro metabolism studies are crucial for elucidating the enzymatic pathways involved in the formation of this compound. A typical protocol using human liver microsomes (HLMs) is outlined below:

Materials:

-

Pooled human liver microsomes (commercially available)

-

Codeine

-

This compound reference standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., a deuterated analog of codeine or this compound)

Procedure:

-

Prepare an incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding codeine (dissolved in a small amount of solvent like methanol (B129727) or DMSO) to the incubation mixture.

-

Incubate the reaction at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

-

Control incubations should be performed in the absence of the NADPH regenerating system to account for any non-enzymatic degradation.

Quantitative Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in biological matrices.[16][17][18] A representative protocol for the analysis of this compound in a biological matrix (e.g., plasma or microsomal incubate) is provided below.

Sample Preparation (e.g., for plasma):

-

To a 100 µL aliquot of the plasma sample, add an internal standard.

-

Perform protein precipitation by adding a larger volume of a cold organic solvent (e.g., 300 µL of acetonitrile).

-

Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

LC-MS/MS Conditions:

| Parameter | Typical Conditions |

| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from a low to a high percentage of mobile phase B over several minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor ion (Q1): [M+H]⁺ for this compound (m/z 316.1). Product ions (Q3) need to be determined by infusing the reference standard. |

Data Analysis:

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared by spiking known concentrations of the this compound reference standard into a blank biological matrix.

Visualizations

Codeine Metabolic Pathways

Caption: Major metabolic pathways of codeine.

Experimental Workflow for In Vitro Metabolism Study

References

- 1. agilent.com [agilent.com]

- 2. sciex.com [sciex.com]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. Probable activation of the opioid receptor-nitric oxide-cyclic GMP-K+ channels pathway by codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 10. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 11. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | LGCFOR0004.01 | LGC Standards [lgcstandards.com]

- 15. Complete 1 H, 13 C, and 15 N assignments of the minor isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

The Enigmatic Presence of Codeine N-oxide in Papaver Species: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive review of the available scientific literature sheds light on the natural occurrence of Codeine N-oxide, a minor alkaloid within the pharmacologically significant Papaver genus. This technical guide synthesizes the current understanding of its presence, analytical methodologies for its detection, and its biosynthetic relationship with other major opium alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Quantitative Analysis of this compound

The presence of this compound as a naturally occurring alkaloid in Papaver species, particularly Papaver somniferum, has been established, albeit as a minor constituent. Quantitative data from seminal studies reveals its concentration relative to the more abundant alkaloids like morphine and codeine.

A key study by Phillipson, Handa, and El-Dabbas in 1976 provided foundational data on the occurrence of alkaloid N-oxides in Papaver somniferum. Their analysis of the dried capsules of a specific strain ("English variety") quantified the levels of several alkaloids, including this compound.

| Alkaloid | Concentration (% of total alkaloid extracted) |

| Morphine N-oxide | 0.8 |

| This compound | 0.2 |

| Thebaine N-oxide | 0.1 |

| Morphine | 10.5 |

| Codeine | 2.5 |

| Thebaine | 1.0 |

| Papaverine | 0.5 |

| Noscapine | 6.0 |

| Table 1: Quantitative data of major alkaloids and their N-oxides in a specific strain of Papaver somniferum dried capsules. Data sourced from Phillipson et al., 1976. |

Further analysis in the same study on commercially available poppy straw ("Concentrate of Poppy Straw" - CPS) also detected these N-oxides, indicating their stability through the initial processing stages.

| Alkaloid | Concentration (% of total alkaloid in sample) |

| Morphine N-oxide | 0.5 |

| This compound | 0.1 |

| Thebaine N-oxide | Trace |

| Morphine | 55.0 |

| Codeine | 12.0 |

| Thebaine | 2.0 |

| Papaverine | 1.5 |

| Noscapine | 18.0 |

| Table 2: Quantitative data of major alkaloids and their N-oxides in Concentrate of Poppy Straw (CPS). Data sourced from Phillipson et al., 1976. |

It is important to note that the concentrations of these minor alkaloids can vary significantly depending on the Papaver species, cultivar, environmental conditions, and the specific part of the plant being analyzed.

Experimental Protocols

The isolation and quantification of this compound from Papaver species requires specific and meticulous experimental procedures. The following protocols are based on the methodologies described in the foundational research in this area.

Extraction of Alkaloid N-oxides

This protocol outlines the general procedure for the extraction of both tertiary alkaloids and their corresponding N-oxides from dried Papaver plant material.

Thin-Layer Chromatography (TLC) for Identification

Thin-Layer Chromatography is a crucial technique for the initial identification and separation of this compound from the crude extract.

-

Stationary Phase: Silica gel G plates.

-

Mobile Phase: A solvent system of Chloroform: Methanol : Ammonia (specific ratios may need optimization, e.g., 85:14:1).

-

Visualization: UV light (254 nm) and spraying with Dragendorff's reagent.

The Rf value of this compound will be distinct from that of codeine and other major alkaloids, allowing for its presumptive identification.